molecular formula C7H11BrN2 B14405509 1,2,5-Trimethylpyrazin-1-ium bromide CAS No. 88234-17-7

1,2,5-Trimethylpyrazin-1-ium bromide

Cat. No.: B14405509
CAS No.: 88234-17-7
M. Wt: 203.08 g/mol
InChI Key: CMVCXTHXCAITBF-UHFFFAOYSA-M
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Description

1,2,5-Trimethylpyrazin-1-ium bromide is a quaternary ammonium compound with the molecular formula C7H11N2Br

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Trimethylpyrazin-1-ium bromide can be synthesized through the quaternization of 1,2,5-trimethylpyrazine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or acetone, under reflux conditions. The reaction is as follows:

1,2,5-Trimethylpyrazine+Methyl Bromide1,2,5-Trimethylpyrazin-1-ium Bromide\text{1,2,5-Trimethylpyrazine} + \text{Methyl Bromide} \rightarrow \text{this compound} 1,2,5-Trimethylpyrazine+Methyl Bromide→1,2,5-Trimethylpyrazin-1-ium Bromide

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethylpyrazin-1-ium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazinium ion back to the pyrazine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate, typically in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 1,2,5-trimethylpyrazin-1-ium chloride, acetate, etc.

    Oxidation: Products include 1,2,5-trimethylpyrazin-1-ium N-oxide.

    Reduction: Products include 1,2,5-trimethylpyrazine.

Scientific Research Applications

1,2,5-Trimethylpyrazin-1-ium bromide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyrazine derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethylpyrazin-1-ium bromide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can have neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Trimethylpyrazine
  • 1,2,3-Trimethylpyrazine
  • 1,2,5-Trimethylpyrazine

Comparison

1,2,5-Trimethylpyrazin-1-ium bromide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. Compared to its non-quaternary counterparts, it exhibits higher solubility in water and different reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

88234-17-7

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

1,2,5-trimethylpyrazin-1-ium;bromide

InChI

InChI=1S/C7H11N2.BrH/c1-6-5-9(3)7(2)4-8-6;/h4-5H,1-3H3;1H/q+1;/p-1

InChI Key

CMVCXTHXCAITBF-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C=[N+]1C)C.[Br-]

Origin of Product

United States

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